![molecular formula C19H13N3O4S B278743 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, also known as DBITAN, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBITAN belongs to the family of benzisothiazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate is not fully understood. However, it is believed that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate exerts its biological activities by modulating various signaling pathways in the body. For example, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo studies. However, there are also some limitations to using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate.
Future Directions
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate. One area of interest is its potential use as a therapeutic agent in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate can be synthesized through a series of chemical reactions involving the condensation of 4-aminophenyl nicotinate with 2-hydroxybenzothiazole-3-carboxylic acid anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate in a pure form.
Scientific Research Applications
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate |
|---|---|
Molecular Formula |
C19H13N3O4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13N3O4S/c23-19(13-4-3-11-20-12-13)26-15-9-7-14(8-10-15)21-18-16-5-1-2-6-17(16)27(24,25)22-18/h1-12H,(H,21,22) |
InChI Key |
FIUNUOZFRDQXMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
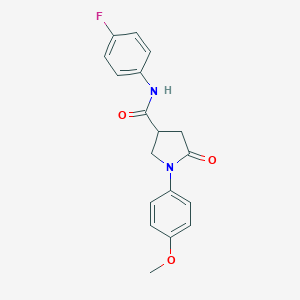
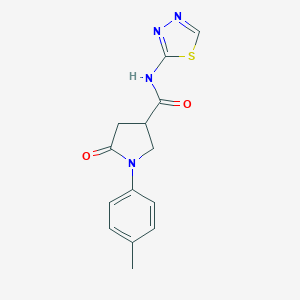
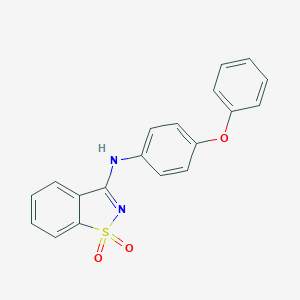
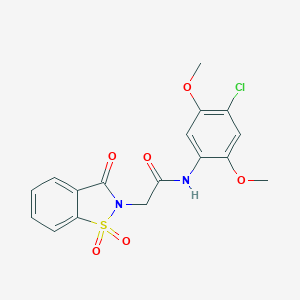
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
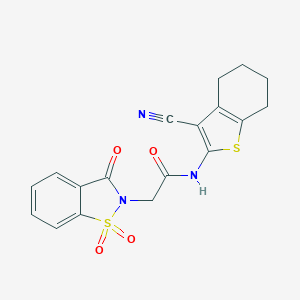
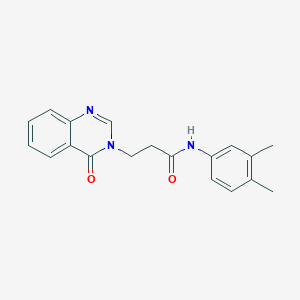
![ethyl 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B278692.png)